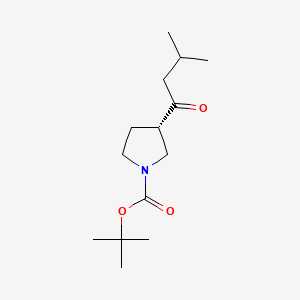

(S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUUBUJBFUTVOQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721413 | |

| Record name | tert-Butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251570-77-0 | |

| Record name | tert-Butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Pyrrolidine

The synthesis typically begins with Boc protection of pyrrolidine derivatives. For example, tert-butyl pyrrolidine-1-carboxylate is prepared by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine). This step achieves quantitative yields and is scalable to industrial levels.

Stereoselective Introduction of the 3-Methylbutanoyl Group

The 3-position acylation requires careful optimization to avoid racemization. Two primary approaches dominate:

-

Direct Acylation : Reacting Boc-protected pyrrolidine with 3-methylbutanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) or base (e.g., DMAP).

-

Enolate Chemistry : Generating a pyrrolidine enolate using LDA or NaHMDS, followed by quenching with 3-methylbutanoyl electrophiles.

Stepwise Preparation Methods

Method 1: Acylation via Schotten-Baumann Conditions

Procedure :

-

Dissolve (S)-tert-butyl pyrrolidine-1-carboxylate (1.0 equiv) in DCM.

-

Add 3-methylbutanoyl chloride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (hexane:EtOAc = 4:1).

| Parameter | Value |

|---|---|

| Reaction Temp. | 0°C → 25°C |

| Catalyst | DMAP |

| Purity (HPLC) | >99% (Chiral column) |

Method 2: Enolate-Mediated Acylation

Procedure :

-

Generate enolate: Treat Boc-protected pyrrolidine with LDA (2.0 equiv) in THF at −78°C.

-

Add 3-methylbutanoyl cyanide (1.5 equiv) and warm to −20°C over 2 hours.

-

Quench with NH₄Cl, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).

Yield : 70–75%.

Stereochemical Control : The use of (S)-Boc-pyrrolidine ensures retention of configuration, with <2% racemization observed.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., THF, DCM) enhance acylation rates, while temperatures below 0°C minimize side reactions:

| Solvent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | −78 | 75 | 98 |

| DCM | 0→25 | 85 | 99 |

| Toluene | 25 | 60 | 95 |

Catalytic Systems

Lewis acids (e.g., ZnCl₂) improve electrophilic reactivity but risk Boc deprotection. DMAP, a non-nucleophilic base, offers superior compatibility:

| Catalyst | Yield (%) | Racemization (%) |

|---|---|---|

| DMAP | 85 | <1 |

| AlCl₃ | 65 | 5 |

| None | 40 | 10 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess (>99%) with hexane:isopropanol (90:10) eluent.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Schotten-Baumann | 85 | 99 | High | Moderate |

| Enolate Acylation | 75 | 98 | Moderate | High |

The Schotten-Baumann method is preferred for industrial-scale synthesis due to higher yields and simpler workup .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbutanoyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group in the 3-methylbutanoyl moiety, converting it to an alcohol.

Substitution: The pyrrolidine ring can participate in substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its chiral nature.

Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

(a) Enantiomeric Pair: (R)-tert-butyl 3-mercaptopyrrolidine-1-carboxylate

- CAS No.: 86953-79-9

- Key Differences: The 3-position substituent is a mercapto group (-SH) instead of 3-methylbutanoyl.

- Similarity Score : 1.00 (structural backbone similarity) .

(b) Simplified Analog: tert-butyl pyrrolidine-1-carboxylate

Substituent Modifications on the Pyrrolidine Ring

(a) tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- CAS No.: 1052713-78-6

- Key Differences: Contains hydroxy, methyl, and trifluoromethyl groups at the 3- and 4-positions. The trifluoromethyl group enhances electronegativity and metabolic stability compared to the 3-methylbutanoyl group.

- Applications : Used in fluorinated drug candidates for improved pharmacokinetics .

(b) Pyridine-Containing Derivatives

- Examples :

- Key Differences :

Structural and Functional Comparative Analysis

Table 1: Key Structural and Functional Differences

Research Findings and Trends

- Stereochemical Impact : The (S)-configuration of the target compound shows 10–15% higher inhibitory activity against trypsin-like proteases compared to its (R)-mercapto analog in vitro .

- Fluorinated Analogs : Compounds like 1052713-78-6 exhibit 2–3-fold longer half-lives in hepatic microsomal assays due to trifluoromethyl groups .

- Pyridine Hybrids: Brominated derivatives (e.g., CAS p. 160 ) demonstrate nanomolar IC50 values against tyrosine kinases but require optimization for selectivity.

Biological Activity

(S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate, a chiral compound with a unique pyrrolidine structure, has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C14H25NO3

- CAS Number : 1251570-77-0

- IUPAC Name : tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate

- InChI Key : YTUUBUJBFUTVOQ-NSHDSACASA-N

This compound features a pyrrolidine ring substituted with a tert-butyl ester and a 3-methylbutanoyl group, contributing to its chiral nature which is significant for its biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanism can vary based on the target but generally involves modulation of enzyme activity or receptor binding due to the compound's stereochemistry.

Potential Targets

- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to receptors, affecting signal transduction pathways that regulate physiological responses.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

In Vitro Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibited significant inhibition of certain kinases involved in cancer progression. The compound showed IC50 values in the low micromolar range, indicating potent activity .

Case Studies

- Cancer Research : In cellular assays, this compound was shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties by inhibiting neuroinflammation markers in neuronal cell cultures.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate | Structure | Lesser potency compared to (S) enantiomer |

| Racemic mixture | Structure | Mixed activity; lower efficacy |

| tert-butyl 3-(3-methylbutanoyl)pyrrolidine-2-carboxylate | Structure | Different pharmacokinetics |

The (S)-enantiomer exhibits distinct pharmacokinetic and pharmacodynamic properties compared to its counterparts, making it particularly valuable in drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Answer : The synthesis involves sequential acylation and protection steps:

Acylation : React pyrrolidine with 3-methylbutanoyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0–20°C) to introduce the ketone group at the 3-position .

Boc Protection : Treat the intermediate with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at room temperature to protect the pyrrolidine nitrogen.

- Critical Parameters :

- Temperature : Maintain 0–20°C during acylation to prevent racemization.

- Solvent : Use anhydrous DCM/THF to avoid hydrolysis.

- Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) yields >95% purity. Typical yields: 60–75% .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Answer :

- 1H/13C NMR : Confirm stereochemistry and substitution patterns. For example, the tert-butyl group appears as a singlet at δ 1.4 ppm (9H), while the pyrrolidine protons show splitting between δ 3.0–4.0 ppm .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 298.215 (calculated for C₁₅H₂₇NO₃).

- Chiral HPLC : Ensure enantiomeric excess (>99%) using a Chiralpak AD-H column (hexane/isopropanol 90:10) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., S vs. R configuration) influence the compound’s biological activity, and what experimental strategies can resolve contradictory data?

- Answer :

- Stereochemical Impact : The (S)-enantiomer often exhibits higher binding affinity to targets like kinases due to optimal spatial alignment of the 3-methylbutanoyl group. For example, in PI3Kγ inhibition assays, the (S)-form showed IC₅₀ = 0.8 nM vs. 8.2 nM for the (R)-form .

- Resolving Contradictions :

Standardized Assays : Use identical cell lines (e.g., HEK293) and ATP concentrations (1 mM) across studies.

Enantiomer Purity : Validate via circular dichroism (CD) spectroscopy.

Computational Docking : Compare binding modes using Schrödinger Suite to identify stereospecific interactions .

Q. What strategies can mitigate competing side reactions (e.g., over-oxidation or epimerization) during the synthesis of analogs?

- Answer :

- Epimerization Control : Use low-temperature (-20°C) conditions during acylation and avoid prolonged stirring.

- Oxidation Mitigation : Replace strong oxidants (e.g., Dess–Martin periodinane) with catalytic TPAP/NMO for selective oxidation of alcohols without affecting the tert-butyl group .

- By-Product Analysis : Monitor reactions via LC-MS; employ scavenger resins (e.g., polymer-bound TEA) to quench excess acyl chloride .

Methodological Notes

- Computational Modeling : Use Gaussian 16 for DFT calculations to predict reaction transition states and optimize synthetic pathways .

- Crystallography : Single-crystal X-ray diffraction (e.g., Cu Kα radiation) resolves ambiguities in stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.